molecular formula C9H9NOS B2768208 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene CAS No. 754190-87-9

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

Cat. No.: B2768208
CAS No.: 754190-87-9
M. Wt: 179.24
InChI Key: GJYVUJLLUPXCFC-UHFFFAOYSA-N
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Description

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is a chemical compound with the molecular formula C9H9NOS. It is a derivative of benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring. This compound has gained attention in scientific research due to its potential biological activity and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic and reactive nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include amines, alcohols, thiols, and polyols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include ureas, carbamates, thiocarbamates, and polyurethanes. These products have various applications in the fields of materials science, pharmaceuticals, and agrochemicals .

Scientific Research Applications

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic groups such as amines, alcohols, and thiols, leading to the formation of stable products. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the production of polyurethanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is unique due to the presence of both the isocyanate group and the tetrahydro modification. This combination imparts distinct reactivity and properties to the compound, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVUJLLUPXCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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